Bienvenue dans la boutique en ligne BenchChem!

1,4-Benzodioxin-2-methanol

Lipid Peroxidation Antioxidant Structure-Activity Relationship

1,4-Benzodioxin-2-methanol (CAS 122833-65-2) is an organic compound with the IUPAC name 1,4-benzodioxin-3-ylmethanol, molecular formula C9H8O3, and a molecular weight of 164.16 g/mol. It belongs to the 1,4-benzodioxin class of heterobicyclic compounds, characterized by a planar, rigid scaffold due to the endocyclic C2–C3 double bond.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 122833-65-2
Cat. No. B8534249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-2-methanol
CAS122833-65-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC=C(O2)CO
InChIInChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,10H,5H2
InChIKeyQNRYTNHAAHDNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxin-2-methanol (CAS 122833-65-2) – Compound Class & Differentiation Context for Scientific Procurement


1,4-Benzodioxin-2-methanol (CAS 122833-65-2) is an organic compound with the IUPAC name 1,4-benzodioxin-3-ylmethanol, molecular formula C9H8O3, and a molecular weight of 164.16 g/mol [1]. It belongs to the 1,4-benzodioxin class of heterobicyclic compounds, characterized by a planar, rigid scaffold due to the endocyclic C2–C3 double bond [2]. The compound bears a primary hydroxymethyl (–CH2OH) substituent at the 2-position (equivalent to the 3-position in IUPAC numbering), rendering it an allylic alcohol with distinct reactivity compared to its fully saturated 1,4-benzodioxane counterpart [3]. The target compound is typically supplied as a research chemical with a purity of ≥95% .

Why Generic Substitution of 1,4-Benzodioxin-2-methanol with 1,4-Benzodioxane-2-methanol (CAS 3663-82-9) Is Scientifically Unjustified


The saturated analog 1,4-benzodioxane-2-methanol (CAS 3663-82-9) cannot serve as a functional replacement for 1,4-benzodioxin-2-methanol because the C2–C3 double bond in the target compound imposes conformational planarity and electronic delocalization that are absent in the flexible, non-planar benzodioxane ring [1]. This structural difference directly translates into pharmacologically significant activity gaps: in a controlled lipid peroxidation assay, a 1,4-benzodioxin carboxamide derivative achieved an IC50 of 1 × 10⁻⁷ M (r > 45 vs. probucol), whereas its direct benzodioxane analogue reached only r = 1.7, a more than 26-fold differential [2]. Additionally, the unsaturated scaffold is an allylic alcohol capable of [3,3]-sigmatropic rearrangements, a reactivity manifold entirely inaccessible to saturated analogs, which fundamentally alters its utility as a synthetic intermediate [3].

Quantitative Differentiation Evidence for 1,4-Benzodioxin-2-methanol (CAS 122833-65-2) vs. Closest Analogs


Lipid Peroxidation Inhibition: Unsaturated 1,4-Benzodioxin Scaffold Outperforms Saturated 1,4-Benzodioxane Scaffold by >26-Fold

In a comparative study by Thiéry et al. (2001), a 6-hydroxy-2-carboxamido-1,4-benzodioxin derivative (compound 25) exhibited an MDA assay IC50 of 1 × 10⁻⁷ M, corresponding to an activity ratio r > 45 relative to the reference antioxidant probucol [1]. By contrast, its direct structural analog in the 2,3-dihydro-1,4-benzodioxin (benzodioxane) series (compound 20) achieved only r = 1.7, making it essentially equipotent to probucol. This represents a >26-fold enhancement in lipid peroxidation inhibitory activity attributable to the unsaturated benzodioxin scaffold.

Lipid Peroxidation Antioxidant Structure-Activity Relationship

Conformational Planarity and Rigidity: Physicochemical Foundation for Differential Biological Recognition

1,4-Benzodioxin-2-methanol features an sp²-hybridized C2–C3 double bond that enforces a planar, rigid heterobicyclic framework. In contrast, the saturated comparator 1,4-benzodioxane-2-methanol (CAS 3663-82-9) adopts a non-planar, half-chair conformation with conformational flexibility [1]. Computed molecular properties reflect this difference: the target compound has a topological polar surface area (TPSA) of 38.7 Ų and XLogP3 of 0.8, while the saturated analog exhibits a lower TPSA of approximately 29.5 Ų and higher XLogP3 of ~1.0 [2]. The rigid planarity of the benzodioxin nucleus is known to influence π-stacking interactions and hydrogen-bond geometry in biological binding sites [3].

Molecular Recognition Conformational Analysis Drug Design

Allylic Alcohol Reactivity: Unique Synthetic Utility of 1,4-Benzodioxin-2-methanol Not Shared by Saturated Analogs

The target compound is an allylic alcohol wherein the –CH2OH group is adjacent to the endocyclic double bond. This structural feature enables [3,3]-sigmatropic rearrangements such as the Claisen and Eschenmoser rearrangements, which proceed via chair-like transition states unique to allylic systems [1]. Moreau and Coudert (1993) demonstrated that 1,4-benzodioxin-based allylic alcohols undergo these rearrangements to yield alkylidene benzodioxanes, dienic systems, and Diels-Alder cycloaddition products—transformations that are mechanistically impossible for saturated 1,4-benzodioxane-2-methanol [2]. These rearrangements provide rapid access to benzofurans, cyclohexenones, and polyfunctional benzenic derivatives [2].

Synthetic Chemistry Allylic Rearrangement Heterocyclic Synthesis

Melatonin Receptor Ligand Scaffold: 1,4-Benzodioxin Template Provides Conformationally Restricted Melatonin Analogues

Mamai et al. (1999) reported a series of substituted 2-amidomethyl[1,4]benzodioxins synthesized from 2-carbethoxy-1,4-benzodioxin—a direct precursor of the target compound 1,4-benzodioxin-2-methanol. These compounds competitively inhibited 2-[125I]-iodomelatonin binding to chicken brain and ovine pars tuberalis membranes, confirming that the planar benzodioxin nucleus can serve as a bioisosteric replacement for the indole core of melatonin [1]. A related study by the same group demonstrated that the unsaturated 1,4-benzodioxin scaffold provided superior conformational restriction compared to the flexible 2,3-dihydro-1,4-benzodioxin ring, a factor that is hypothesized to enhance melatonin receptor subtype selectivity [2].

Melatonin Receptor GPCR Ligands Chronobiology

Enantioselective 5-Lipoxygenase Inhibition: Chiral 1,4-Benzodioxane-2-methanol Derivatives Exhibit Stereospecific Activity Relevant to Inflammation Targets

Satoh et al. (1995) demonstrated that N-hydroxyurea derivatives based on 1,4-benzodioxan-2-methanol act as orally active 5-lipoxygenase (5-LO) inhibitors. The 2S-(−)-enantiomer (CGS 25997) exhibited an in vitro IC50 of 85 nM against guinea pig polymorphonuclear leukocyte 5-LO, which is twice the potency of the 2R-(+)-enantiomer (CGS 25998, IC50 = 180 nM) [1]. Notably, the 2S-enantiomer also showed a significantly longer duration of action ex vivo (DA = 8.4 h at 1.0 mg/kg oral dose) compared to the 2R-enantiomer [1]. Although this study employed the saturated benzodioxane scaffold, it establishes that stereochemistry at the 2-position is a critical determinant of activity, reinforcing the importance of controlling the oxidation state at C2–C3 in scaffold selection for 5-LO programs [1].

5-Lipoxygenase Leukotriene Biosynthesis Inflammation

Recommended Application Scenarios for 1,4-Benzodioxin-2-methanol Based on Differentiated Evidence


Antioxidant Drug Discovery Targeting Lipid Peroxidation-Driven Pathologies (Atherosclerosis, Neurodegeneration)

The >26-fold enhancement in lipid peroxidation inhibition demonstrated by the unsaturated 1,4-benzodioxin scaffold vs. its saturated counterpart (Thiéry et al., 2001) directly supports the use of 1,4-benzodioxin-2-methanol as a key intermediate for synthesizing potent antioxidant agents. Programs targeting copper-induced LDL oxidation, a hallmark of atherosclerosis, will benefit from the planar, electron-rich benzodioxin core that stabilizes radical intermediates more effectively than the flexible benzodioxane scaffold [1]. Compounds derived from this scaffold have also shown calcium antagonist activity comparable to flunarizine (IC50 = 0.57 µM for compound 36 vs. 0.27 µM for flunarizine), supporting dual-mechanism therapeutic candidates [1].

Diversity-Oriented Synthesis of Heterocyclic Compound Libraries via Allylic Rearrangement Cascades

The allylic alcohol functionality of 1,4-benzodioxin-2-methanol enables Claisen and Eschenmoser rearrangements that are mechanistically inaccessible to saturated 1,4-benzodioxane analogs (Moreau & Coudert, 1993). This permits the generation of alkylidene benzodioxanes, conjugated dienes, and subsequent Diels-Alder cycloadducts, providing a divergent synthetic pathway to benzofurans, cyclohexenones, and polyfunctionalized benzenes [2]. Procurement of the unsaturated compound is therefore justified when the synthetic objective requires pericyclic reaction manifolds or the rapid assembly of molecular complexity from a single allylic alcohol precursor [2].

Melatoninergic Ligand Development for Circadian Rhythm and Sleep Disorders

The 1,4-benzodioxin nucleus serves as a conformationally restricted bioisostere of the indole core of melatonin (Mamai et al., 1999). Unlike the flexible 2,3-dihydro-1,4-benzodioxin ring, the planar benzodioxin scaffold restricts torsional freedom, which can translate into improved melatonin receptor subtype selectivity [3]. Medicinal chemistry programs developing non-indolic melatonin agonists or antagonists should prioritize the unsaturated scaffold for lead optimization, as the conformational rigidity can reduce entropic penalties upon receptor binding and minimize off-target interactions associated with flexible linkers [3].

Chiral 5-Lipoxygenase Inhibitor Optimization for Inflammatory Disease

Based on the enantioselective 5-LO inhibition data reported by Satoh et al. (1995), where the 2S-enantiomer of a 1,4-benzodioxane-2-methanol-derived N-hydroxyurea was twice as potent as the 2R-enantiomer (IC50 85 nM vs. 180 nM), chiral resolution or asymmetric synthesis of 1,4-benzodioxin-2-methanol derivatives is essential for achieving maximal potency [4]. The unsaturated scaffold may offer additional advantages in 5-LO inhibitor design, as the planar ring system could influence the geometry of the hydroxamic acid or N-hydroxyurea pharmacophore coordination to the non-heme iron center of 5-LO [4].

Quote Request

Request a Quote for 1,4-Benzodioxin-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.